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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of 2-nitrocyclohexanone, a valuable intermediate in organic synthesis. The protocols outlined

below describe three distinct and effective methods for the preparation of this compound

starting from cyclohexanone. These methods include the nitration of a cyclohexanone enol

acetate, the oxidation of 2-nitrocyclohexanol using chromic acid (Jones oxidation), and the

reaction of 1-acetoxycyclohexene with acetyl nitrate. This document includes comprehensive,

step-by-step procedures, safety precautions, and methods for purification. Additionally, a

summary of quantitative data and spectroscopic information for the characterization of 2-
nitrocyclohexanone is provided.

Introduction
2-Nitrocyclohexanone is a key building block in the synthesis of various organic molecules,

including pharmaceuticals and other biologically active compounds. Its unique chemical

structure, featuring both a ketone and a nitro group, allows for a wide range of chemical

transformations. The following protocols offer reliable methods for the synthesis of 2-
nitrocyclohexanone, catering to different laboratory settings and reagent availability.
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Data Presentation

Method Key Reagents Yield (%) Purity (%)
Reference
Spectroscopic
Data

Nitration of

Cyclohexanone

Enol Acetate

Cyclohexanone

enol acetate,

nitric acid

High >95
Consistent with

literature

Oxidation of 2-

Nitrocyclohexano

l

2-

Nitrocyclohexano

l, chromium

trioxide, sulfuric

acid

Good >98
Consistent with

literature

Reaction with

Acetyl Nitrate

1-

Acetoxycyclohex

ene, acetyl

nitrate

Moderate >90
Consistent with

literature

Spectroscopic Data for 2-Nitrocyclohexanone:

1H NMR (CDCl3): Chemical shifts will vary depending on the specific instrument and

conditions, but characteristic peaks are expected in the regions of δ 4.5-5.0 (1H, m, CH-

NO2) and δ 1.5-2.5 (8H, m, CH2).

13C NMR (CDCl3): Expected chemical shifts include δ ~200 (C=O), δ ~90 (C-NO2), and

several peaks in the aliphatic region (δ 20-40) for the remaining CH2 groups.

IR (ATR): Key vibrational frequencies are expected around 1720 cm-1 (C=O stretching) and

1550 cm-1 (asymmetric NO2 stretching).

Experimental Protocols
Method 1: Nitration of Cyclohexanone Enol Acetate
This method is favored for its high yield and selectivity.

Step 1: Synthesis of Cyclohexanone Enol Acetate (1-acetoxycyclohexene)
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine

cyclohexanone (1.0 mol), isopropenyl acetate (1.2 mol), and a catalytic amount of p-

toluenesulfonic acid monohydrate (0.01 mol).

Heat the mixture to reflux. The reaction progress can be monitored by the collection of

acetone in the Dean-Stark trap.

Once the reaction is complete (no more acetone is collected), cool the mixture to room

temperature.

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Purify the crude product by vacuum distillation to obtain 1-acetoxycyclohexene.

Step 2: Nitration of 1-Acetoxycyclohexene

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a

thermometer, dissolve 1-acetoxycyclohexene (0.5 mol) in acetic anhydride (2.5 mol).

Cool the solution to -10 °C in an ice-salt bath.

Slowly add a pre-cooled mixture of fuming nitric acid (0.6 mol) and acetic anhydride (1.0 mol)

dropwise, maintaining the temperature below -5 °C.

After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours.

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

Wash the combined organic extracts with saturated sodium bicarbonate solution until

effervescence ceases, then wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-nitrocyclohexanone.
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Purify the product by vacuum distillation or column chromatography on silica gel.

Method 2: Oxidation of 2-Nitrocyclohexanol with
Chromic Acid (Jones Oxidation)
This protocol is a classic and effective method for the oxidation of secondary alcohols to

ketones.

Step 1: Preparation of Jones Reagent

Carefully dissolve 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid.

Slowly and carefully add this mixture to 75 mL of distilled water with stirring in an ice bath.

The final volume should be approximately 100 mL.

Step 2: Oxidation of 2-Nitrocyclohexanol

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

nitrocyclohexanol (0.1 mol) in 100 mL of acetone.

Cool the solution in an ice bath to 0-5 °C.

Slowly add the prepared Jones reagent dropwise to the stirred solution. Maintain the

temperature below 20 °C. The color of the reaction mixture will change from orange to green.

Continue adding the reagent until the orange color persists, indicating that the oxidation is

complete.

Add isopropyl alcohol dropwise to quench the excess oxidant until the orange color

disappears and the solution is uniformly green.

Add water to dissolve the chromium salts and extract the product with diethyl ether (3 x 50

mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to obtain the crude 2-nitrocyclohexanone.

Purify the product by vacuum distillation or column chromatography.

Method 3: Reaction of 1-Acetoxycyclohexene with
Acetyl Nitrate
This method utilizes in-situ generated acetyl nitrate for the nitration.

Step 1: Preparation of Acetyl Nitrate Solution

In a flask cooled to 0-5 °C, slowly add fuming nitric acid (0.2 mol) to acetic anhydride (0.4

mol) with stirring. Maintain the temperature below 10 °C. This solution of acetyl nitrate should

be used immediately.

Step 2: Nitration Reaction

Dissolve 1-acetoxycyclohexene (0.15 mol) in an equal volume of carbon tetrachloride in a

separate flask.

Cool this solution to 0 °C.

Slowly add the freshly prepared acetyl nitrate solution to the 1-acetoxycyclohexene solution,

keeping the temperature below 5 °C.

After the addition, allow the mixture to stir at room temperature for 1 hour.

Pour the reaction mixture into a separatory funnel containing ice water.

Separate the organic layer and wash it with cold water, followed by a cold, dilute sodium

carbonate solution, and finally with water again.

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under

reduced pressure.

The crude 2-nitrocyclohexanone can be purified by vacuum distillation.
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Safety Precautions
Chromic acid and chromium trioxide are highly toxic, corrosive, and carcinogenic. Handle

with extreme care in a well-ventilated fume hood, wearing appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety goggles.

Nitric acid and sulfuric acid are strong acids and oxidizers. Handle with care, avoiding

contact with skin and eyes.

Acetyl nitrate is a powerful nitrating agent and can be explosive. It should be prepared in situ

and used immediately. Do not store acetyl nitrate.

All reactions should be performed in a well-ventilated fume hood.

Dispose of all chemical waste according to institutional and local regulations.

Mandatory Visualization
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Click to download full resolution via product page

Caption: Synthetic routes to 2-Nitrocyclohexanone.

To cite this document: BenchChem. [Synthesis of 2-Nitrocyclohexanone from
Cyclohexanone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1217707#synthesis-of-2-
nitrocyclohexanone-from-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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